molecular formula C11H4F17N B14702033 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile CAS No. 26649-26-3

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile

Cat. No.: B14702033
CAS No.: 26649-26-3
M. Wt: 473.13 g/mol
InChI Key: XDVOHXVWJNEFGQ-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile typically involves the fluorination of undecanenitrile precursors. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination methods. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of specialized fluorinating agents and catalysts can enhance the efficiency of the process. Safety measures are crucial due to the reactive nature of fluorine and the potential hazards associated with its handling.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of nitriles.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

    Substitution: Fluorinated derivatives with different functional groups.

    Reduction: Fluorinated amines.

    Oxidation: Fluorinated carboxylic acids.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its role in imaging agents and diagnostic tools.

    Industry: Utilized in the production of hydrophobic coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile is primarily influenced by its fluorinated structure. The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which can stabilize reactive intermediates and influence reaction pathways. The compound’s hydrophobic nature also plays a role in its interactions with biological membranes and other hydrophobic environments.

Comparison with Similar Compounds

  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
  • 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid

Uniqueness: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile is unique due to its nitrile functional group, which imparts distinct reactivity compared to its iodide, amine, and acid counterparts

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F17N/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVOHXVWJNEFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80895431
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26649-26-3
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80895431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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